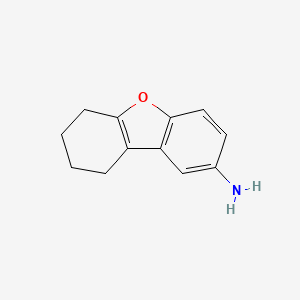
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine
概要
説明
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine is a biochemical compound used for proteomics research . It is also known by its CAS number 38084-44-5 .
Molecular Structure Analysis
The molecular formula of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine is C12H13NO . The molecular weight is 223.7 g/mol when it is in the form of a hydrochloride .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine, focusing on six unique applications:
Pharmaceutical Development
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique structure allows for the creation of novel compounds that can interact with various biological targets, potentially leading to the development of new medications for treating diseases such as cancer, neurological disorders, and infectious diseases .
Neuroprotective Agents
Research has indicated that derivatives of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine may possess neuroprotective properties. These compounds could help in protecting neurons from damage caused by oxidative stress, inflammation, and other neurotoxic factors. This makes them promising candidates for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Synthetic Organic Chemistry
In synthetic organic chemistry, 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine serves as a valuable intermediate. Its structure can be modified to produce a wide range of chemical compounds, which are useful in various chemical reactions and processes. This versatility makes it a crucial component in the synthesis of complex organic molecules .
Material Science
The compound is also being investigated for its applications in material science. Its derivatives can be used to create new materials with unique properties, such as enhanced conductivity, stability, and mechanical strength. These materials have potential applications in electronics, coatings, and other advanced technologies .
Biochemical Research
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to act as a ligand or inhibitor in various biochemical assays helps researchers understand the mechanisms of enzyme function and regulation, which is essential for drug discovery and development .
Environmental Chemistry
In environmental chemistry, this compound is being explored for its potential to degrade environmental pollutants. Its derivatives can be used in catalytic processes to break down harmful chemicals in the environment, contributing to pollution control and remediation efforts .
Safety and Hazards
特性
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLIGSQZDOOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

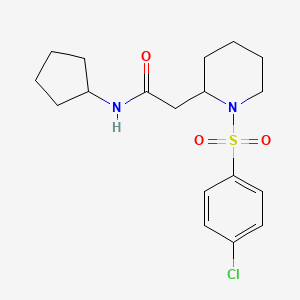
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)
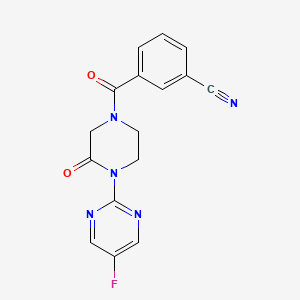
![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)

![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)

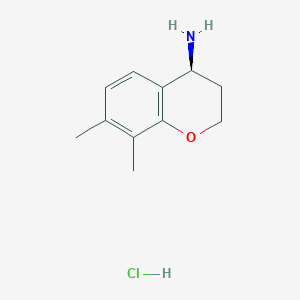
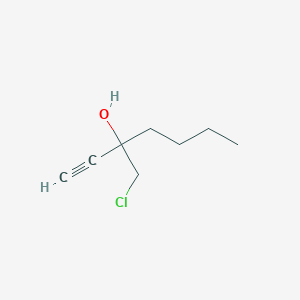
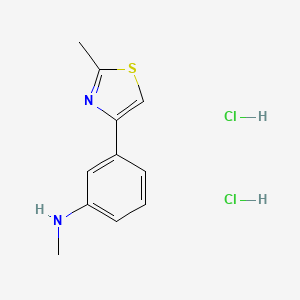
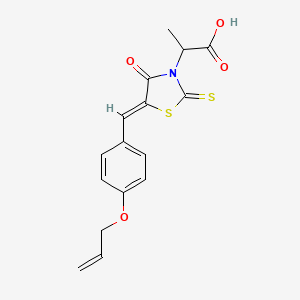

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)
![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)